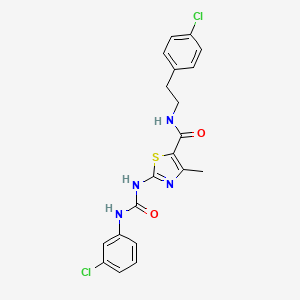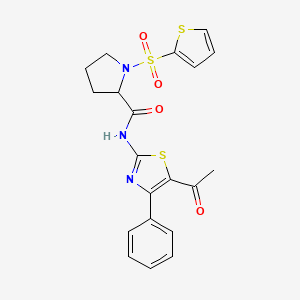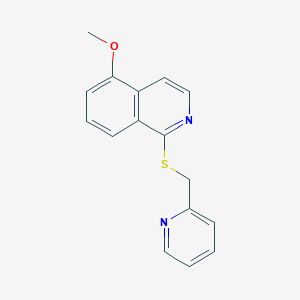![molecular formula C28H29N5O4S B2949685 5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-53-1](/img/no-structure.png)
5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C28H29N5O4S and its molecular weight is 531.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Compounds related to the queried chemical structure, particularly those incorporating pyrimido[4,5-b]quinoline motifs, have been synthesized and evaluated for their antioxidant properties. For instance, hexahydropyrimido[5,4-c]quinoline derivatives demonstrated significant antioxidant activities through scavenging effects on DPPH radicals and hydroxyl radicals. Such activities suggest potential applications in developing therapeutic agents targeting oxidative stress-related diseases (Ismaili et al., 2008).
Corrosion Inhibition
Research on 5-arylpyrimido[4,5-b]quinoline-diones revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. The compounds showed high inhibition efficiency, adhering to the steel surface to prevent corrosion. This suggests potential applications in the development of new materials for industrial applications, where corrosion resistance is crucial (Verma et al., 2016).
Nonlinear Optical Properties
Styryl dyes related to the queried compound have demonstrated promising third-order nonlinear optical properties, indicating potential applications in developing nonlinear optical materials for device applications. These properties include significant two-photon absorption phenomena, suggesting utility in optical power limiting devices (Shettigar et al., 2009).
Antimicrobial Properties
Quinoline scaffolds synthesized through a solvent-free fusion method exhibited notable antibacterial and antiviral properties. This suggests the potential of such compounds in the development of new therapeutic agents for treating infectious diseases (Mubeen et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the condensation of 4-nitrobenzaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by cyclization with diethyl malonate and subsequent reduction of the nitro group. The resulting intermediate is then reacted with 4-diethylaminobenzaldehyde to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid", "diethyl malonate", "4-diethylaminobenzaldehyde" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a base such as potassium carbonate to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with diethyl malonate in the presence of a base such as sodium ethoxide to form the corresponding pyrimidoquinoline intermediate.", "Step 3: Reduction of the nitro group in the pyrimidoquinoline intermediate using a reducing agent such as iron powder in acetic acid to form the corresponding amino compound.", "Step 4: Reaction of the amino compound with 4-diethylaminobenzaldehyde in the presence of a base such as sodium methoxide to form the final product." ] } | |
CAS-Nummer |
537043-53-1 |
Molekularformel |
C28H29N5O4S |
Molekulargewicht |
531.63 |
IUPAC-Name |
5-[4-(diethylamino)phenyl]-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C28H29N5O4S/c1-3-32(4-2)19-14-10-18(11-15-19)23-24-21(6-5-7-22(24)34)29-26-25(23)27(35)31-28(30-26)38-16-17-8-12-20(13-9-17)33(36)37/h8-15,23H,3-7,16H2,1-2H3,(H2,29,30,31,35) |
InChI-Schlüssel |
URABBKMTLPXYCO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)
![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2949606.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2949610.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)
![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2949615.png)


![5-[2-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2949619.png)

![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2949621.png)


